Cas no 1805978-39-5 (4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile)

4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile
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- Inchi: 1S/C9H9F2N3/c1-5-8(9(10)11)7(13)4-6(14-5)2-3-12/h4,9H,2H2,1H3,(H2,13,14)
- InChI Key: FIXCIRNAALEYPN-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(CC#N)N=C1C)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- XLogP3: 0.9
- Topological Polar Surface Area: 62.7
4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029065456-1g |
4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile |
1805978-39-5 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile Related Literature
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile
4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1805978-39-5, known as 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include an amino group at the 4-position, a difluoromethyl substituent at the 3-position, and a methyl group at the 2-position on a pyridine ring, with an acetonitrile group attached at the 6-position. These functional groups contribute to its versatile chemical properties and potential applications.
Recent studies have highlighted the importance of 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile in drug discovery and development. The presence of the amino group and acetonitrile moiety makes this compound a promising candidate for medicinal chemistry applications. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases. The difluoromethyl group introduces additional electronic and steric effects, which can enhance the compound's bioactivity and selectivity.
The synthesis of 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the functional groups at specific positions. The use of fluorinated intermediates is critical in achieving the desired difluoromethyl substitution, which is essential for optimizing the compound's chemical properties.
In terms of physical and chemical properties, 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile exhibits a high degree of stability under standard conditions. Its solubility in various solvents makes it suitable for use in both laboratory experiments and industrial applications. The compound's UV-vis spectrum reveals strong absorption bands due to conjugation within the pyridine ring and the electron-withdrawing acetonitrile group, which further underscores its potential for use in optoelectronic materials.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile with greater accuracy. Molecular docking studies have shown that this compound has a high affinity for certain protein targets associated with diseases such as cancer and neurodegenerative disorders. These findings have prompted further investigations into its mechanism of action and potential therapeutic efficacy.
The application of 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile extends beyond pharmacology into materials science. Its unique electronic properties make it a valuable component in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity and mechanical stability.
In conclusion, 4-Amino-3-(difluoromethyl)-2-methylpyridine-6-acetonitrile (CAS No. 1805978-39-5) is a versatile organic molecule with immense potential across multiple disciplines. Its distinctive structure, combined with cutting-edge research findings, positions it as a key player in future advancements in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to both academic research and industrial innovation.
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